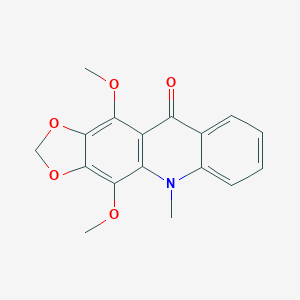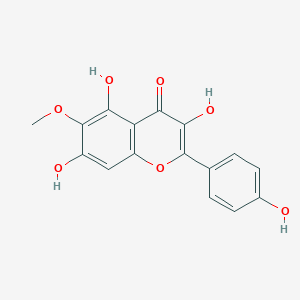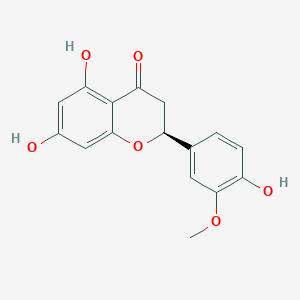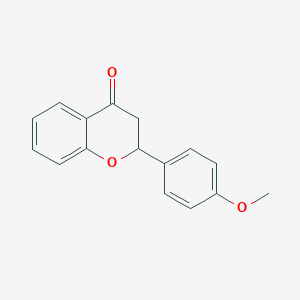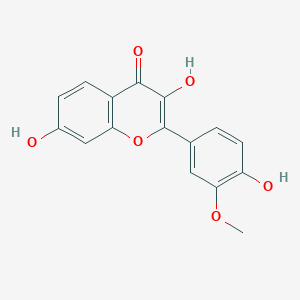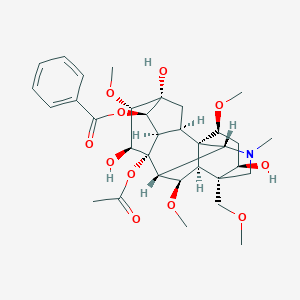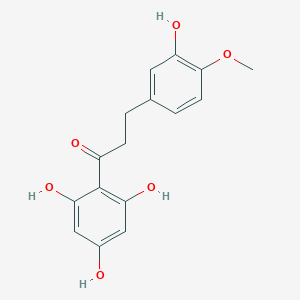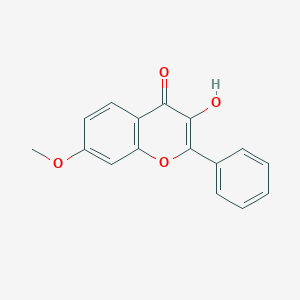
ミトルーブリン酸, (S)-
説明
Mitorubrinic acid, (S)- belongs to the class of organic compounds known as azaphilones . These are a structurally variable family of fungal polyketide metabolites possessing a highly oxygenated pyranoquinone bicyclic core, usually known as isochromene, and a quaternary carbon center . The molecular formula of Mitorubrinic acid, (S)- is C21H16O9 .
Synthesis Analysis
The total synthesis of (±)-Mitorubrinic acid, a member of the azaphilone family of natural products, has been constructed in 12 steps . Key aspects of the synthesis include elaboration and oxidative dearomatization of an isocoumarin intermediate to provide the azaphilone nucleus with a disubstituted, unsaturated carboxylic acid side chain .Molecular Structure Analysis
Mitorubrinic acid, (S)- is a fungal non-reducing polyketide synthase . The molecular structure of Mitorubrinic acid, (S)- includes an azaphilone nucleus with a disubstituted, unsaturated carboxylic acid side chain .Chemical Reactions Analysis
The key aspects of the chemical reactions involved in the synthesis of Mitorubrinic acid, (S)- include elaboration and oxidative dearomatization of an isocoumarin intermediate .科学的研究の応用
ミトルーブリン酸:科学研究における用途の包括的な分析
真菌形態形成: ミトルーブリン酸は、真菌においてクラムシスト様細胞の形成を誘導する形態形成物質として同定されており、クラムシスト様細胞は、しばしば不利な条件下で形成される厚壁細胞である .
酵素阻害: トリプシンなどの酵素に対して阻害活性を示し、IC50は41 μmol/Lであり、酵素動力学とメカニズムの研究における潜在的な用途を示唆している .
抗ウイルス特性: 研究によると、ミトルーブリン酸は、Tth DNA ポリメラーゼとヒト白血病テロメラーゼ活性を阻害する可能性があり、抗ウイルス剤および抗がん剤療法における潜在的な用途を示唆している .
生合成経路の解明: ペニシリウム・マルネッフェイにおけるミトルーブリン酸の生合成に関与するポリケチドシンターゼ遺伝子の発見は、真菌色素産生の分子経路に関する洞察を提供している .
病原性真菌における病原性因子: ミトルーブリノールとミトルーブリン酸は、P. マルネッフェイの細胞内生存を向上させる病原性因子とみなされており、真菌感染に対する治療法の開発に不可欠となる可能性がある .
作用機序
Target of Action
Mitorubrinic acid, a member of the azaphilone family of natural products, has been found to have several biological targets. It induces the formation of chlamydospore-like cells in fungi and inhibits trypsin with an IC50 of 41 μmol/L . Its presumed dimer, diazaphilonic acid, inhibits Tth DNA polymerase with an IC50 of 2.6 μg/mL and is reported to completely inhibit MTI (human leukemia) telomerase activity .
Mode of Action
For instance, it inhibits trypsin, a serine protease involved in digestion, and Tth DNA polymerase, an enzyme essential for DNA replication .
Biochemical Pathways
Mitorubrinic acid is synthesized by two polyketide synthase (PKS) genes, named pks12 and pks11 . These genes are responsible for the biosynthesis of mitorubrinol and mitorubrinic acid, with pks12 and pks11 probably responsible for sequential use in the biosynthesis of these compounds .
Result of Action
The result of Mitorubrinic acid’s action is the inhibition of certain enzymes and the induction of specific cellular changes. For example, it inhibits trypsin, leading to potential effects on digestion . It also induces the formation of chlamydospore-like cells in fungi . Furthermore, it inhibits Tth DNA polymerase and MTI telomerase activity, which could have implications for cell proliferation and cancer .
実験室実験の利点と制限
Mitorubrinic acid, (S)-, is a valuable compound for scientific research, and has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of experiments, including those involving mitochondrial metabolism and energy production, as well as studies of the role of Krebs cycle intermediates in cellular respiration. However, mitorubrinic acid, (S)-, is not without its limitations. It is not very soluble in water, and is not very stable in acidic or basic conditions. Additionally, it is not very heat stable, and is susceptible to oxidation.
将来の方向性
The study of mitorubrinic acid, (S)-, is an important area of research, and there are many potential future directions for research. One potential area of research is the study of the role of mitorubrinic acid, (S)-, in metabolic disorders, such as diabetes and obesity. Additionally, further research could be conducted on the role of mitorubrinic acid, (S)-, in the regulation of energy production in the mitochondria. Additionally, further research could be conducted on the role of mitorubrinic acid, (S)-, in the regulation of cellular respiration and the production of ATP. Additionally, further research could be conducted on the role of mitorubrinic acid, (S)-, in the synthesis of the amino acids glutamate and aspartate. Finally, further research could be conducted on the role of mitorubrinic acid, (S)-, in the regulation of gene expression and the regulation of cellular processes.
合成法
Mitorubrinic acid, (S)-, can be synthesized in a two-step process. In the first step, the compound is synthesized from the reaction of malonate with anhydrous hydrogen fluoride. In the second step, the product is then reacted with anhydrous sodium sulfite to form the desired compound. This method has been successfully used in both laboratory and industrial settings.
生化学分析
Biochemical Properties
Mitorubrinic acid, (S)- plays a role in biochemical reactions, particularly in the biosynthesis of the yellow pigment in P. marneffei . It interacts with polyketide synthase genes, specifically PKS11 and PKS12, which are fungal non-reducing PKSs . These enzymes are likely responsible for the sequential use in the biosynthesis of mitorubrinol and mitorubrinic acid .
Cellular Effects
Mitorubrinic acid, (S)- has been observed to have significant effects on various types of cells and cellular processes. It is considered a virulence factor of P. marneffei, improving its intracellular survival in macrophages . This suggests that mitorubrinic acid, (S)- influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Mitorubrinic acid, (S)- involves its interaction with PKS genes. PKS11 and PKS12 are likely responsible for the sequential use in the biosynthesis of mitorubrinol and mitorubrinic acid . This process may involve binding interactions with these biomolecules, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Mitorubrinic acid, (S)- over time in laboratory settings are not fully understood. It is known that the yellow pigment composed of mitorubrinic acid and mitorubrinol is observed in the mold form of P. marneffei
Dosage Effects in Animal Models
The effects of Mitorubrinic acid, (S)- at different dosages in animal models are not well-documented. It has been observed that the survival of mice challenged with P. marneffei mutants was significantly better than those challenged with wild type P. marneffei
Metabolic Pathways
Mitorubrinic acid, (S)- is involved in the biosynthesis of the yellow pigment in P. marneffei, a process that likely involves the PKS11 and PKS12 enzymes This suggests that mitorubrinic acid, (S)- is part of a metabolic pathway involving these enzymes
特性
IUPAC Name |
(E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIWQCFXEQSFGR-SHTLVRLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58958-07-9 | |
| Record name | Mitorubrinic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058958079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MITORUBRINIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651TW1SQXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



